molecular formula C10H20N2O B13288937 (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide

(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide

Cat. No.: B13288937
M. Wt: 184.28 g/mol
InChI Key: WIKVPSMLKFTOLP-AMDVSUOASA-N
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Description

(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide is an organic compound characterized by the presence of an amino group and a cyclohexyl ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methylcyclohexanone.

    Amination: The 2-methylcyclohexanone undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of Propanamide: The resulting amine is then reacted with acryloyl chloride to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2-methylcyclohexyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The cyclohexyl ring provides structural rigidity and hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    (3R)-3-Amino-3-cyclohexylpropanamide: Lacks the methyl group on the cyclohexyl ring.

    (3R)-3-Amino-3-(2-ethylcyclohexyl)propanamide: Contains an ethyl group instead of a methyl group on the cyclohexyl ring.

    (3R)-3-Amino-3-(2-methylcyclopentyl)propanamide: Features a cyclopentyl ring instead of a cyclohexyl ring.

Uniqueness: (3R)-3-Amino-3-(2-methylcyclohexyl)propanamide is unique due to the presence of the methyl group on the cyclohexyl ring, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methylcyclohexyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m1/s1

InChI Key

WIKVPSMLKFTOLP-AMDVSUOASA-N

Isomeric SMILES

CC1CCCCC1[C@@H](CC(=O)N)N

Canonical SMILES

CC1CCCCC1C(CC(=O)N)N

Origin of Product

United States

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